molecular formula C30H30O4 B13443246 (S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol

(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol

Cat. No.: B13443246
M. Wt: 454.6 g/mol
InChI Key: DJLFGDHXOUNHRH-MUUNZHRXSA-N
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Description

(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol is a complex organic compound with a unique structure that includes multiple aromatic rings and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:

    Formation of the core structure: This step involves the creation of the central propanol backbone through reactions such as Grignard reactions or aldol condensations.

    Introduction of aromatic groups: Aromatic groups are introduced via Friedel-Crafts alkylation or acylation reactions.

    Ether formation: The ether linkages are formed through Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide.

    Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkages, where nucleophiles such as halides or thiols replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium iodide (NaI), thiol compounds (R-SH)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or thiolated derivatives

Scientific Research Applications

(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing the substrate from accessing the enzyme.

Comparison with Similar Compounds

Similar Compounds

    ®-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol: The enantiomer of the compound, which may have different biological activities.

    1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol: The racemic mixture containing both (S)- and ®-enantiomers.

    Diphenylmethanol derivatives: Compounds with similar core structures but different substituents on the aromatic rings.

Uniqueness

(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol is unique due to its specific chiral configuration and the presence of multiple aromatic and ether groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C30H30O4

Molecular Weight

454.6 g/mol

IUPAC Name

(2R)-1-[(4-methoxyphenyl)-diphenylmethoxy]-3-phenylmethoxypropan-2-ol

InChI

InChI=1S/C30H30O4/c1-32-29-19-17-27(18-20-29)30(25-13-7-3-8-14-25,26-15-9-4-10-16-26)34-23-28(31)22-33-21-24-11-5-2-6-12-24/h2-20,28,31H,21-23H2,1H3/t28-/m1/s1

InChI Key

DJLFGDHXOUNHRH-MUUNZHRXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H](COCC4=CC=CC=C4)O

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(COCC4=CC=CC=C4)O

Origin of Product

United States

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